An In-depth Technical Guide to Astacene: Chemical Structure, Properties, and Comparative Analysis with Astaxanthin
An In-depth Technical Guide to Astacene: Chemical Structure, Properties, and Comparative Analysis with Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astacene, a prominent carotenoid and a subject of increasing scientific interest, is the fully oxidized derivative of astaxanthin. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of astacene. Given the extensive research available on its precursor, astaxanthin, this document presents a comparative analysis to contextualize the potential biological significance of astacene. This guide summarizes key quantitative data, details relevant experimental protocols for synthesis and analysis, and visualizes associated signaling pathways, primarily based on the well-documented activities of astaxanthin, to provide a foundational resource for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
Astacene (β,β-Carotene-3,3',4,4'-tetrone) is a carotenoid with the chemical formula C₄₀H₄₈O₄.[1] It is structurally characterized by a long polyene chain of conjugated double bonds and two β-ionone rings at each end. Unlike its precursor, astaxanthin, which possesses hydroxyl and keto groups on its terminal rings, astacene features four oxo (keto) groups at the 3, 3', 4, and 4' positions.[1] This high degree of oxidation significantly influences its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₈O₄ | PubChem[1] |
| Molecular Weight | 592.8 g/mol | PubChem[1] |
| IUPAC Name | 3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | PubChem[1] |
| CAS Number | 514-76-1 | PubChem[1] |
| Appearance | Red Powder | CymitQuimica[2] |
| Synonyms | Astacin, β,β-Carotene-3,3',4,4'-tetrone | PubChem[1] |
Synthesis and Experimental Protocols
Astacene is primarily considered an oxidation product of astaxanthin.[1][3] Its synthesis, therefore, involves the controlled oxidation of astaxanthin.
Experimental Protocol: Synthesis of Astacene from Astaxanthin
This protocol is based on the principle of auto-oxidation of astaxanthin in the presence of oxygen.
Objective: To synthesize astacene by the oxidation of astaxanthin.
Materials:
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Astaxanthin standard
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Atmospheric oxygen
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Incubator or oven
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Solvent for extraction (e.g., acetone, hexane)
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High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
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A solution of astaxanthin is prepared in a suitable solvent.
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The solution is exposed to atmospheric oxygen at an elevated temperature (e.g., 55°C) in the dark for an extended period (e.g., 35 days).[4]
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The progress of the oxidation can be monitored by taking aliquots at different time points.
-
The resulting product mixture is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate astacene.
-
The identity and purity of the synthesized astacene are confirmed by analytical methods like HPLC, mass spectrometry, and NMR spectroscopy.
Experimental Protocol: Quantitative Analysis of Astacene
Accurate quantification of astacene is crucial, especially in the context of astaxanthin stability studies. HPLC is the preferred method for separating and quantifying astacene from astaxanthin and other carotenoids.[5][6]
Objective: To quantify the concentration of astacene in a sample.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.
Materials:
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Astacene standard
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Sample containing astacene
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HPLC-grade solvents (e.g., methanol, tert-butyl methyl ether, phosphoric acid solution)[7][8]
Procedure:
-
Sample Preparation: The sample is extracted with a suitable organic solvent. If the sample contains esterified astaxanthin, a saponification step using cholesterol esterase may be necessary to hydrolyze the esters.[5]
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of methanol, tert-butyl methyl ether, and an aqueous phosphoric acid solution.[7][8]
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Detection: The absorbance is monitored at the maximum absorption wavelength for astacene (typically around 470-480 nm).[5]
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Quantification: A calibration curve is generated using known concentrations of an astacene standard. The concentration of astacene in the sample is determined by comparing its peak area to the calibration curve.
References
- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications - Active Italia [active-italia.com]
- 3. researchgate.net [researchgate.net]
- 4. Auto-oxidation products of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Transformation of Astaxanthin from Haematococcus pluvialis Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
